N-[2-({2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-3-methylbenzamide
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Overview
Description
N-[2-({[(5-CHLORO-2-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]-3-METHYLBENZAMIDE is a complex organic compound that features a benzothiazole core, a chlorinated phenyl group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-({[(5-CHLORO-2-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]-3-METHYLBENZAMIDE typically involves multi-step organic reactions. One common route includes the formation of the benzothiazole ring, followed by the introduction of the chlorinated phenyl group and the benzamide moiety. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods enhance efficiency and scalability, allowing for the production of significant quantities of the compound with consistent quality.
Chemical Reactions Analysis
Types of Reactions
N-[2-({[(5-CHLORO-2-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]-3-METHYLBENZAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or hydrogenated compounds.
Scientific Research Applications
N-[2-({[(5-CHLORO-2-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]-3-METHYLBENZAMIDE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe for studying biological pathways and interactions.
Industry: It can be used in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of N-[2-({[(5-CHLORO-2-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]-3-METHYLBENZAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering specific biochemical pathways. The exact mechanism can vary depending on the context of its use, such as in medicinal or biological applications.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-methylaniline: Shares the chlorinated phenyl group but lacks the benzothiazole and benzamide moieties.
N-(5-CHLORO-2-METHYLPHENYL)-2-{[4-ETHYL-5-(2-THIENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE: Contains a similar chlorinated phenyl group and sulfur linkage but differs in the triazole ring structure.
Uniqueness
N-[2-({[(5-CHLORO-2-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]-3-METHYLBENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C24H20ClN3O2S2 |
---|---|
Molecular Weight |
482.0 g/mol |
IUPAC Name |
N-[2-[2-(5-chloro-2-methylanilino)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]-3-methylbenzamide |
InChI |
InChI=1S/C24H20ClN3O2S2/c1-14-4-3-5-16(10-14)23(30)26-18-8-9-19-21(12-18)32-24(28-19)31-13-22(29)27-20-11-17(25)7-6-15(20)2/h3-12H,13H2,1-2H3,(H,26,30)(H,27,29) |
InChI Key |
HLWCPONPFIZOOS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC3=C(C=C2)N=C(S3)SCC(=O)NC4=C(C=CC(=C4)Cl)C |
Origin of Product |
United States |
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